
2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid
説明
“2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 .
Molecular Structure Analysis
The molecular structure of “2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” consists of a pyridine ring attached to a phenyl ring through a methoxy group . The aromatic rings are significantly twisted from each other .Physical And Chemical Properties Analysis
“2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid” is a white solid . . The compound should be stored at room temperature .科学的研究の応用
Biocidal Applications of Phenolic Compounds
Phenolic compounds, fatty acids, and acetic acid derivatives, similar in structural features to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, have been extensively studied for their biocidal potential. The biocidal activity of bio-oils derived from pyrolysis, containing compounds like acetic acid, has been investigated against insects, fungi, and bacteria of medical and economic importance. These findings suggest potential applications of related compounds in developing future pesticides and antimicrobials (Mattos et al., 2019).
Analytical Chemistry and Solvent Effects
In analytical chemistry, the understanding of solvent composition effects on the pH of buffered HPLC mobile phases and the pKa of analytes, including those similar to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, is crucial for improving chromatographic retention and analysis accuracy (Subirats et al., 2007).
Pyrolysis Mechanisms
Research on the pyrolysis of polysaccharides has focused on the chemical mechanisms involved in the formation of compounds like acetic acid, highlighting the complex reactions that produce valuable chemicals from biomass. This insight is relevant for understanding the degradation and transformation pathways of complex organic molecules in industrial processes (Ponder & Richards, 2010).
Medicinal Applications
The review of p-Coumaric acid and its conjugates, including those with structures akin to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, outlines their broad medicinal applications. These range from antioxidant, anti-cancer, antimicrobial activities to potential uses in treating diabetes, obesity, and arthritis, indicating the significant therapeutic potential of such compounds (Pei et al., 2016).
Chemosensing Applications
Pyridine derivatives, related in structure and function to 2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid, have significant roles in chemosensing applications. Their ability to act as effective chemosensors for detecting various ions and species in environmental, agricultural, and biological samples highlights their importance in analytical chemistry (Abu-Taweel et al., 2022).
作用機序
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-[2-(pyridin-4-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-12-3-1-2-4-13(12)18-10-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXWXBYTXXHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Pyridin-4-ylmethoxy)phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




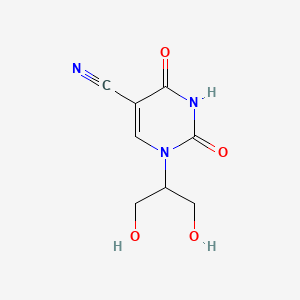
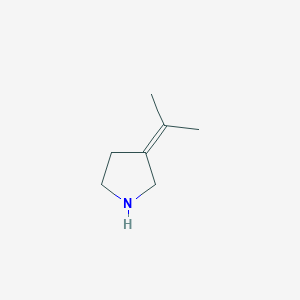

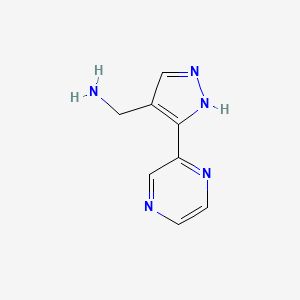
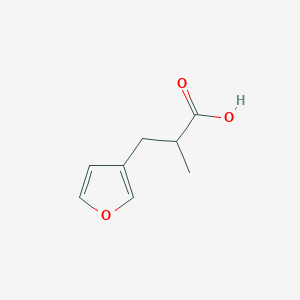

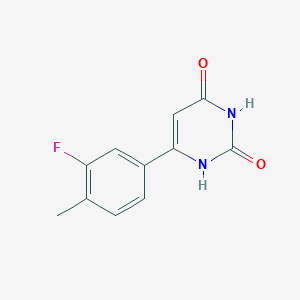
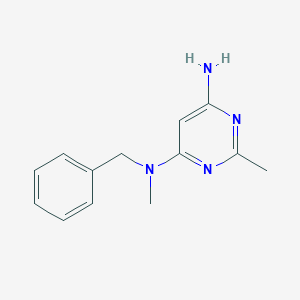


![2-[1-(2-Ethoxyacetyl)piperidin-4-yl]acetic acid](/img/structure/B1470542.png)

